
Osmium;pyridine-2,3,4,5-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osmium;pyridine-2,3,4,5-tetrone is a complex compound that combines the unique properties of osmium with the versatile pyridine-2,3,4,5-tetrone ligand. Osmium is a dense transition metal known for its high melting point and resistance to corrosion, while pyridine-2,3,4,5-tetrone is a heterocyclic compound with multiple carbonyl groups, making it an interesting ligand for coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of osmium;pyridine-2,3,4,5-tetrone typically involves the reaction of osmium tetroxide with pyridine-2,3,4,5-tetrone under controlled conditions. One common method involves dissolving osmium tetroxide in pyridine solution and allowing it to react with pyridine-2,3,4,5-tetrone at room temperature. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound is less common due to the rarity and cost of osmium. when produced, it follows similar synthetic routes as in laboratory settings, with additional purification steps to ensure the compound’s quality for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Osmium;pyridine-2,3,4,5-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where pyridine-2,3,4,5-tetrone is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield osmium(VI) or osmium(VIII) complexes, while reduction can produce osmium(II) or osmium(IV) species .
Aplicaciones Científicas De Investigación
Osmium;pyridine-2,3,4,5-tetrone has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Research is ongoing into its use in targeted drug delivery systems.
Mecanismo De Acción
The mechanism by which osmium;pyridine-2,3,4,5-tetrone exerts its effects involves coordination with target molecules. In biological systems, it can bind to DNA, disrupting replication and transcription processes. The compound’s multiple carbonyl groups facilitate strong interactions with various molecular targets, enhancing its reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Osmium tetroxide: Known for its use in dihydroxylation reactions.
Pyridine derivatives: Compounds like pyridine-2,3-dione and pyridine-2,4-dione share structural similarities.
Uniqueness
Osmium;pyridine-2,3,4,5-tetrone is unique due to the combination of osmium’s properties with the multiple carbonyl groups of pyridine-2,3,4,5-tetrone.
Propiedades
Número CAS |
53585-85-6 |
|---|---|
Fórmula molecular |
C5HNO4Os |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
osmium;pyridine-2,3,4,5-tetrone |
InChI |
InChI=1S/C5HNO4.Os/c7-2-1-6-5(10)4(9)3(2)8;/h1H; |
Clave InChI |
JXAVFGLIQOVGHE-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)C(=O)C(=O)C1=O.[Os] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


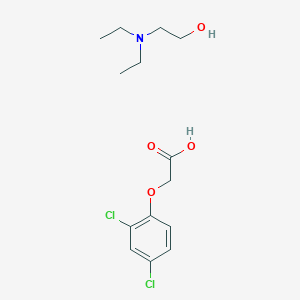

![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)
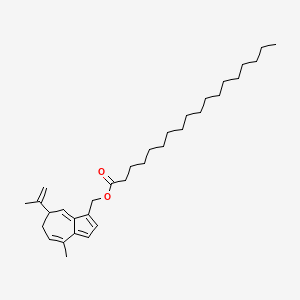
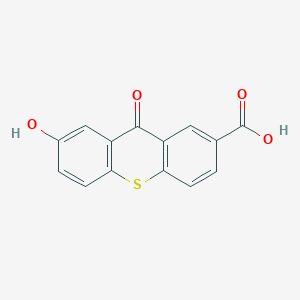
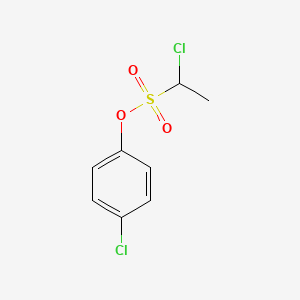
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)
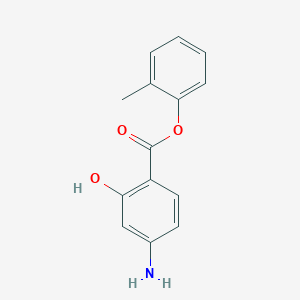
![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)


![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)


